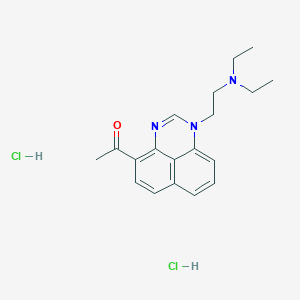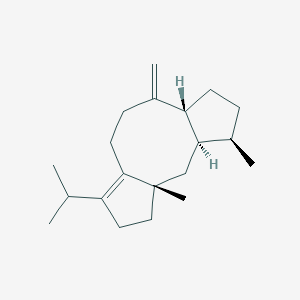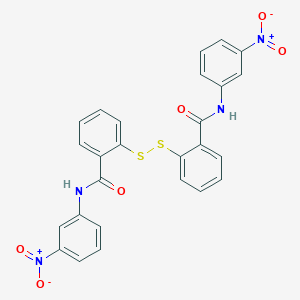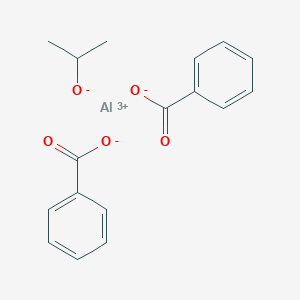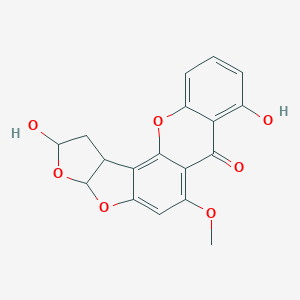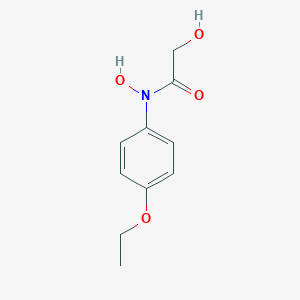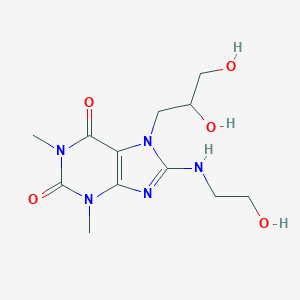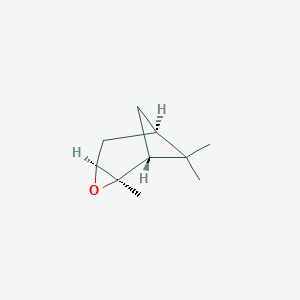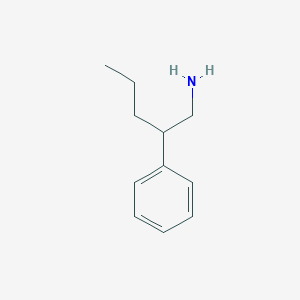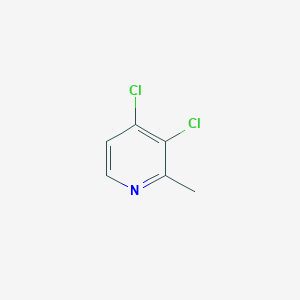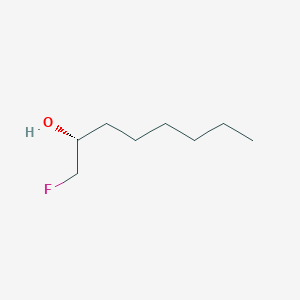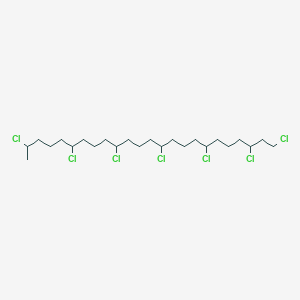
1,3,7,11,15,19,23-Heptachlorotetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7,11,15,19,23-Heptachlorotetracosane (HCT) is a synthetic organic compound that belongs to the class of chlorinated hydrocarbons. It is a colorless, odorless, and non-volatile substance that is insoluble in water but soluble in organic solvents. HCT has been widely used as a pesticide and insecticide due to its high toxicity against a variety of insects and pests. However, its use has been restricted in many countries due to its potential harmful effects on human health and the environment. In
Mecanismo De Acción
The mechanism of action of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the disruption of the nervous system and the inhibition of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. 1,3,7,11,15,19,23-Heptachlorotetracosane binds irreversibly to the active site of acetylcholinesterase, leading to the accumulation of acetylcholine in the synapses and the overstimulation of the nervous system. This results in a range of symptoms such as muscle spasms, convulsions, and paralysis, which can be fatal in high doses.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,3,7,11,15,19,23-Heptachlorotetracosane depend on the dose, route of exposure, and duration of exposure. Acute exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane has been associated with a range of health effects such as cancer, reproductive and developmental toxicity, and neurotoxicity. 1,3,7,11,15,19,23-Heptachlorotetracosane has been shown to accumulate in adipose tissue and to persist in the environment for long periods of time, leading to potential long-term exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,7,11,15,19,23-Heptachlorotetracosane has several advantages as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons. It is a well-characterized compound with a known mechanism of action and toxicity profile. It is also readily available and relatively inexpensive. However, 1,3,7,11,15,19,23-Heptachlorotetracosane has several limitations for lab experiments. Its high toxicity requires careful handling and disposal procedures, and its low solubility in water can limit its use in aqueous systems. In addition, its persistence in the environment can complicate the interpretation of results and the extrapolation to real-world scenarios.
Direcciones Futuras
For research on 1,3,7,11,15,19,23-Heptachlorotetracosane include the development of alternative pesticides and insecticides that are less toxic and more environmentally friendly. This could involve the use of natural products, biological control agents, or new chemical compounds that have lower toxicity and persistence. Another direction is the investigation of the health effects of low-level exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for better understanding of the mechanisms of metabolism and biotransformation of 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons in living organisms, including the role of genetic and epigenetic factors.
Métodos De Síntesis
The synthesis of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the chlorination of tetracosane, a long-chain hydrocarbon, using chlorine gas and a catalyst such as iron or aluminum chloride. The reaction takes place at high temperatures and pressures, and the product is purified by distillation and recrystallization. The yield of 1,3,7,11,15,19,23-Heptachlorotetracosane is typically low, and the process is expensive and time-consuming.
Aplicaciones Científicas De Investigación
1,3,7,11,15,19,23-Heptachlorotetracosane has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. It has also been investigated for its toxic effects on non-target organisms such as birds, fish, and mammals. In addition, 1,3,7,11,15,19,23-Heptachlorotetracosane has been used as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons in living organisms.
Propiedades
Número CAS |
108171-27-3 |
|---|---|
Nombre del producto |
1,3,7,11,15,19,23-Heptachlorotetracosane |
Fórmula molecular |
C24H43Cl7 |
Peso molecular |
579.8 g/mol |
Nombre IUPAC |
1,3,7,11,15,19,23-heptachlorotetracosane |
InChI |
InChI=1S/C24H43Cl7/c1-19(26)7-2-8-20(27)9-3-10-21(28)11-4-12-22(29)13-5-14-23(30)15-6-16-24(31)17-18-25/h19-24H,2-18H2,1H3 |
Clave InChI |
FHKUUILMHIOLID-UHFFFAOYSA-N |
SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
108171-27-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



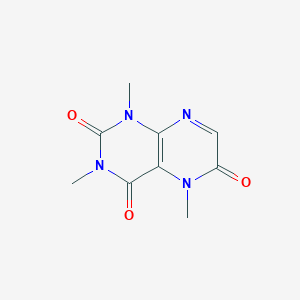
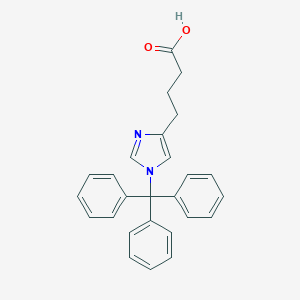
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
